5-Chloro-2,6-diphenyl-4-pyrimidinol
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Overview
Description
5-Chloro-2,6-diphenyl-4-pyrimidinol is a chemical compound with the molecular formula C16H11ClN2O and a molecular weight of 282.72434 g/mol . This compound is part of the pyrimidinol family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,6-diphenyl-4-pyrimidinol can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex organic molecules.
Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient for the preparation of pyrimidine derivatives . This method typically involves the use of specific reagents and conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale solvent-free chlorination of hydroxy-pyrimidines using equimolar phosphorus oxychloride (POCl3) . This method is suitable for large-scale batch preparations and involves heating in a sealed reactor under solvent-free or low solvent conditions.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,6-diphenyl-4-pyrimidinol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) . The reaction conditions vary depending on the specific reaction being carried out, but they generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution reactions with nitrogen-centered nucleophiles can lead to the formation of various substituted pyrimidine derivatives .
Scientific Research Applications
5-Chloro-2,6-diphenyl-4-pyrimidinol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 5-Chloro-2,6-diphenyl-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-Chloro-2,6-diphenyl-4-pyrimidinol can be compared with other similar compounds, such as:
- 2-Hydroxy-pyridines
- 2-Hydroxy-quinoxalines
- 2-Hydroxy-pyrazines
- 2-Hydroxy-amides
These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
Molecular Formula |
C16H11ClN2O |
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Molecular Weight |
282.72 g/mol |
IUPAC Name |
5-chloro-2,4-diphenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H11ClN2O/c17-13-14(11-7-3-1-4-8-11)18-15(19-16(13)20)12-9-5-2-6-10-12/h1-10H,(H,18,19,20) |
InChI Key |
PTBHEWNIFRUQRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=CC=C3)Cl |
solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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